molecular formula C20H16N2O6 B10893214 2-oxo-2-phenylethyl N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycinate

2-oxo-2-phenylethyl N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycinate

Cat. No.: B10893214
M. Wt: 380.3 g/mol
InChI Key: CSKMENSAQIMPEU-UHFFFAOYSA-N
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Description

2-OXO-2-PHENYLETHYL 2-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETYL]AMINO}ACETATE is a complex organic compound characterized by its unique structure, which includes a phenyl group, an oxo group, and an isoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-2-PHENYLETHYL 2-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETYL]AMINO}ACETATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoindole Moiety: The isoindole structure can be synthesized through the cyclization of phthalic anhydride with an appropriate amine under acidic conditions.

    Acylation Reaction: The isoindole derivative is then acylated using acetic anhydride to introduce the acetyl group.

    Formation of the Phenylethyl Group: The phenylethyl group is introduced through a Friedel-Crafts acylation reaction using benzene and an acyl chloride.

    Final Coupling: The final step involves coupling the phenylethyl derivative with the acylated isoindole under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and isoindole moieties, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the oxo group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetyl group, using nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of amides or esters.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or as probes for studying biochemical pathways. The isoindole moiety is particularly interesting due to its presence in various bioactive molecules.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties. They may act as anti-inflammatory agents, anticancer compounds, or antibiotics, depending on their specific structural modifications.

Industry

In the industrial sector, this compound can be used in the development of new polymers or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-OXO-2-PHENYLETHYL 2-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETYL]AMINO}ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The isoindole moiety can mimic natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    2-OXO-2-PHENYLETHYL ACETATE: Similar in structure but lacks the isoindole moiety.

    N-Phenylphthalimide: Contains the isoindole moiety but lacks the phenylethyl group.

    Benzyl Acetate: Similar in having an ester linkage but lacks the complex isoindole structure.

Uniqueness

The uniqueness of 2-OXO-2-PHENYLETHYL 2-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETYL]AMINO}ACETATE lies in its combination of the phenylethyl group and the isoindole moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C20H16N2O6

Molecular Weight

380.3 g/mol

IUPAC Name

phenacyl 2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]acetate

InChI

InChI=1S/C20H16N2O6/c23-16(13-6-2-1-3-7-13)12-28-18(25)10-21-17(24)11-22-19(26)14-8-4-5-9-15(14)20(22)27/h1-9H,10-12H2,(H,21,24)

InChI Key

CSKMENSAQIMPEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)CNC(=O)CN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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